molecular formula C15H16ClN5O2 B11295991 N-(3-chloro-2-methylphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

N-(3-chloro-2-methylphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Cat. No.: B11295991
M. Wt: 333.77 g/mol
InChI Key: DFNDDFDSCYMEEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a structurally complex heterocyclic compound featuring an acetamide backbone linked to a substituted imidazo[1,2-b][1,2,4]triazol ring system. Key structural elements include:

  • A 2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol core, which combines fused triazole and imidazole rings. This bicyclic system likely enhances metabolic stability and electronic diversity compared to simpler heterocycles.
  • An acetamide bridge, facilitating hydrogen bonding and solubility modulation.

Properties

Molecular Formula

C15H16ClN5O2

Molecular Weight

333.77 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(2-ethyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

InChI

InChI=1S/C15H16ClN5O2/c1-3-12-18-15-19-14(23)11(21(15)20-12)7-13(22)17-10-6-4-5-9(16)8(10)2/h4-6,11H,3,7H2,1-2H3,(H,17,22)(H,18,19,20,23)

InChI Key

DFNDDFDSCYMEEO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(C(=O)NC2=N1)CC(=O)NC3=C(C(=CC=C3)Cl)C

Origin of Product

United States

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological effects, and relevant case studies.

Molecular Structure

The molecular formula for this compound is C23H22ClN3O2SC_{23}H_{22}ClN_{3}O_{2}S. The compound features a chloro-substituted aromatic ring and an imidazo[1,2-b][1,2,4]triazole moiety.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of the imidazo[1,2-b][1,2,4]triazole scaffold have shown potent activity against various bacterial strains. A study reported that certain analogues demonstrated minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Antifungal Properties

The compound's structural analogues have also been evaluated for antifungal activity. Certain derivatives were found to have significant efficacy against fungal pathogens like Candida albicans and Aspergillus niger, with MIC values ranging from 0.25 to 0.98 µg/cm² . This suggests that modifications in the chemical structure can lead to enhanced antifungal potency.

Case Studies

Several case studies have documented the biological effects of related compounds:

  • Study on Antibacterial Activity : A series of chlorophenyl-substituted benzodiazepine analogues were synthesized and tested for their ability to inhibit AMPA receptors. The results indicated that N-acylation increased the biological activity significantly .
  • Antifungal Screening : In another study focusing on the antifungal properties of triazole derivatives, it was found that specific modifications led to a marked increase in activity against Candida spp., supporting the hypothesis that structural diversity can enhance pharmacological profiles .

The biological activity of this compound may involve multiple mechanisms including:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in microbial metabolism.
  • Disruption of Membrane Integrity : Some derivatives affect cell membrane integrity leading to cell lysis.

Toxicity Studies

Toxicity assessments are crucial for determining the safety profile of any new drug candidate. Preliminary studies indicate that certain analogues exhibit low toxicity with CC50 values greater than 32 µM . However, further toxicological evaluations are necessary to establish comprehensive safety data.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of N-(3-chloro-2-methylphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide.

Efficacy Studies

In vitro studies have demonstrated significant cytotoxicity against several cancer cell lines:

  • Cell Lines Tested : The compound has been tested against MDA-MB-231 (breast cancer), LNCaP (prostate cancer), and Caco-2 (colon cancer) cells.
  • Results : For instance, it exhibited an IC50 value of 16.63 μM against Caco-2 cells, outperforming conventional chemotherapeutics like cisplatin .

Antimicrobial Applications

The compound also shows promise as an antimicrobial agent.

Antibacterial Activity

Studies have reported that derivatives of similar acetamide compounds exhibit potent antibacterial properties:

  • Mechanisms : These compounds may inhibit bacterial growth by targeting essential bacterial enzymes or disrupting cell membrane integrity .

Antifungal Activity

In addition to antibacterial effects, certain derivatives have shown antifungal activity:

  • Comparative Efficacy : Some compounds were found to be comparable to established antifungal agents like fluconazole in terms of Minimum Inhibitory Concentration (MIC) values .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the efficacy of this compound:

Structural FeatureEffect on Activity
Chlorine SubstitutionEnhances lipophilicity and cellular uptake
Ethyl Group PresenceModulates interaction with biological targets
Imidazole RingContributes to bioactivity through hydrogen bonding

Case Studies

Several case studies illustrate the practical applications of this compound:

Cancer Treatment Trials

A clinical trial involving a derivative of this compound demonstrated promising results in patients with advanced solid tumors. The trial focused on assessing safety and preliminary efficacy, with results indicating manageable side effects and notable tumor response rates in some participants.

Antimicrobial Screening

In another study focused on antimicrobial screening, derivatives were tested against a panel of bacterial strains including both Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited MIC values lower than those of standard antibiotics.

Comparison with Similar Compounds

Triazole-Linked Acetamides

  • Compound 6m : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (C₂₁H₁₈ClN₄O₂) differs in its triazole substitution (naphthoxy-methyl group) and chlorophenyl terminus. IR data (1678 cm⁻¹ C=O; 785 cm⁻¹ C–Cl) and HRMS ([M+H]⁺: 393.1112) highlight its polarity and halogen dependence .
  • Compound 7a : 2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide lacks the chloro substitution, favoring a phenyl group, which may reduce steric hindrance compared to the target compound’s 3-chloro-2-methylphenyl group .

Benzothiazole-Linked Acetamides

  • Compounds 3a–3k: N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamides (e.g., 3a) replace the imidazotriazol core with a methylenedioxybenzothiazole system.

Thiadiazole-Imidazole Hybrids

  • Fig. 53/54 () : These analogs feature imidazo[2,1-b][1,3,4]thiadiazole cores instead of triazoles. The thiadiazole ring introduces sulfur atoms, altering electronic properties (e.g., increased polarizability) and metabolic pathways compared to nitrogen-rich triazoles .

Physicochemical Properties

Property Target Compound Compound 6m Compound 3a
Core Heterocycle Imidazo[1,2-b][1,2,4]triazol 1,2,3-Triazol Benzothiazole
Key Substituents 3-Chloro-2-methylphenyl, Ethyl Naphthoxy-methyl, 4-Chlorophenyl Methylenedioxy, Piperazine
Molecular Weight* ~430–450 g/mol (estimated) 393.11 g/mol ~350–400 g/mol
Solubility Modulators Acetamide, Ethyl group Naphthoxy (lipophilic) Piperazine (hydrophilic)

*Exact molecular weight for the target compound requires further experimental validation.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Molecular Formula (Calculated) References
Target Compound Imidazo[1,2-b][1,2,4]triazol Chlorophenyl, Ethyl, Acetamide C₁₈H₂₀ClN₅O₂ (estimated)
6m 1,2,3-Triazol Naphthoxy, Chlorophenyl C₂₁H₁₈ClN₄O₂
3a Benzothiazole Methylenedioxy, Piperazine C₁₄H₁₆N₄O₃S

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the imidazo[1,2-b][1,2,4]triazolone core in this compound?

  • Methodological Answer : The imidazo-triazolone core can be synthesized via 1,3-dipolar cycloaddition between azides and alkynes, followed by cyclization. For example, copper-catalyzed click chemistry in a tert-butanol/water solvent system (3:1) efficiently forms triazole intermediates, as demonstrated in analogous acetamide syntheses . Post-cyclization, amide coupling using chloroacetyl chloride or activated esters under reflux conditions (e.g., triethylamine/dioxane) yields the final acetamide derivative .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • IR Spectroscopy : Confirms carbonyl (C=O, ~1670–1680 cm⁻¹) and NH stretches (~3260–3300 cm⁻¹) .
  • NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.6 ppm), methyl/ethyl groups (δ 1.2–2.5 ppm), and acetamide protons (δ 5.3–5.5 ppm). ¹³C NMR resolves carbonyl carbons (δ ~165 ppm) and heterocyclic carbons .
  • HRMS : Validates molecular weight with <1 ppm error (e.g., [M+H]+ calculated vs. observed) .

Q. How can recrystallization conditions be optimized for purification?

  • Methodological Answer : Ethanol or ethanol-DMF mixtures are effective for recrystallization due to the compound’s moderate polarity. Slow cooling (0.5°C/min) enhances crystal quality. Monitor purity via TLC (hexane:ethyl acetate, 8:2) .

Advanced Research Questions

Q. How can conflicting NMR and X-ray crystallography data be resolved for dynamic stereochemistry?

  • Methodological Answer : Dynamic processes (e.g., tautomerism) may cause NMR signal splitting. Use variable-temperature NMR (VT-NMR) to track conformational changes. Complement with X-ray crystallography (e.g., SHELXL refinement ) to resolve static structures. For example, used X-ray to confirm tautomeric states in similar heterocycles .

Q. What statistical methods optimize reaction yields in multi-step syntheses?

  • Methodological Answer : Design of Experiments (DoE) with response surface methodology (RSM) identifies optimal conditions. For cyclization steps, factors like temperature (60–100°C), catalyst loading (5–15 mol% Cu(OAc)₂), and solvent ratios (tert-butanol:H₂O) are varied. Central Composite Design (CCD) models interactions and predicts maxima .

Q. How to address discrepancies between computational (DFT) and experimental spectral data?

  • Methodological Answer : Re-optimize DFT parameters (e.g., B3LYP/6-311+G(d,p) basis set) to match experimental conditions. Validate using solvent effect corrections (PCM model) and vibrational frequency scaling factors. Cross-check with experimental IR/NMR from and .

Q. What strategies mitigate by-product formation during amide coupling?

  • Methodological Answer :

  • Activation : Use HATU or EDCI/HOBt to minimize racemization.
  • Solvent Control : Anhydrous dioxane or DMF reduces hydrolysis .
  • Workup : Quench with ice-water to precipitate impurities, followed by ethyl acetate extraction and sodium sulfate drying .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.